Cas no 1844-13-9 (N-(3-nitrosooct-2-en-2-yl)hydroxylamine)

N-(3-nitrosooct-2-en-2-yl)hydroxylamine structure
1844-13-9 structure
Product name:N-(3-nitrosooct-2-en-2-yl)hydroxylamine
CAS No:1844-13-9
MF:C8H16N2O2
MW:172.22484
CID:1378963
PubChem ID:135408545

N-(3-nitrosooct-2-en-2-yl)hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • N-(3-nitrosooct-2-en-2-yl)hydroxylamine
    • Acetylcaproyl-dioxim
    • methylpentylglyoxime
    • 2,3-Octandiol
    • Methyl-pentyl-glyoxim
    • Methyl-n-amyl-glyoxim
    • 2,3-Octanediol
    • (2RS,3RS)-octane-2,3-diol
    • octane-2,3-dione dioxime
    • Octan-2,3-dion-dioxim
    • Octan-dioxim-(2.3)
    • threo-2,3-octanediol
    • Acetylcaproyl-dioxim; methylpentylglyoxime; 2,3-Octandiol; Methyl-pentyl-glyoxim; Methyl-n-amyl-glyoxim; 2,3-Octanediol; (2RS,3RS)-octane-2,3-diol; octane-2,3-dione dioxime; Octan-2,3-dion-dioxim; Octan-dioxim-(2.3); threo-2,3-octanediol;
    • 1844-13-9
    • NSC-49242
    • NSC49242
    • Inchi: InChI=1S/C8H16N2O2/c1-3-4-5-6-8(10-12)7(2)9-11/h11-12H,3-6H2,1-2H3/b9-7-,10-8+
    • InChI Key: QWZWEPGZEVKURL-FKJILZIQSA-N
    • SMILES: CCCCC\C(=N/O)\C(\C)=N/O

Computed Properties

  • Exact Mass: 172.12128
  • Monoisotopic Mass: 172.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 65.2Ų

Experimental Properties

  • PSA: 61.69
  • LogP: 2.24700

N-(3-nitrosooct-2-en-2-yl)hydroxylamine Related Literature

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